1-[1-(1,4-Dithiepan-6-yl)piperidin-3-yl]-4-(2-methylphenyl)piperazine
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Overview
Description
1-[1-(1,4-Dithiepan-6-yl)piperidin-3-yl]-4-(2-methylphenyl)piperazine is a complex organic compound that features a unique structure combining a dithiepan ring, a piperidine ring, and a piperazine ring with a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1,4-Dithiepan-6-yl)piperidin-3-yl]-4-(2-methylphenyl)piperazine typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the dithiepan ring, the piperidine ring, and the piperazine ring, followed by their subsequent coupling.
Formation of the Dithiepan Ring: The dithiepan ring can be synthesized through a cyclization reaction involving a suitable dithiol and a dihalide under basic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via a reductive amination reaction involving a suitable ketone and an amine.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving a diamine and a dihalide.
Coupling Reactions: The final compound is obtained by coupling the dithiepan, piperidine, and piperazine intermediates using suitable coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-[1-(1,4-Dithiepan-6-yl)piperidin-3-yl]-4-(2-methylphenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles or nucleophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may have potential as a biochemical probe for studying enzyme activity or as a modulator of biological pathways.
Medicine: The compound may have potential as a drug candidate for the treatment of various diseases, including neurological disorders and cancer.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[1-(1,4-Dithiepan-6-yl)piperidin-3-yl]-4-(2-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
1-[1-(1,4-Dithiepan-6-yl)piperidin-3-yl]-4-(2-methylphenyl)piperazine can be compared with other similar compounds, such as:
1-[1-(1,4-Dithiepan-6-yl)piperidin-3-yl]-4-phenylpiperazine: This compound lacks the methyl group on the phenyl ring, which may affect its chemical properties and biological activity.
1-[1-(1,4-Dithiepan-6-yl)piperidin-3-yl]-4-(2-chlorophenyl)piperazine: This compound has a chlorine substituent on the phenyl ring, which may influence its reactivity and interactions with molecular targets.
1-[1-(1,4-Dithiepan-6-yl)piperidin-3-yl]-4-(2-methoxyphenyl)piperazine: This compound has a methoxy group on the phenyl ring, which may alter its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-[1-(1,4-dithiepan-6-yl)piperidin-3-yl]-4-(2-methylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3S2/c1-18-5-2-3-7-21(18)23-11-9-22(10-12-23)19-6-4-8-24(15-19)20-16-25-13-14-26-17-20/h2-3,5,7,19-20H,4,6,8-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAOAGBIVNDVAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C4CSCCSC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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